molecular formula C8H11BrN2O2S B8161840 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide

Cat. No.: B8161840
M. Wt: 279.16 g/mol
InChI Key: XODXQNBKKBQTST-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide is a small molecule research chemical based on the privileged thiazole scaffold. Thiazole and its carboxamide derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. Compounds within this class have been extensively investigated as potent inhibitors of various disease-associated enzymes and kinases. A primary research application for thiazole carboxamide analogues is in oncology, particularly as inhibitors of protein kinases like c-Met, a receptor tyrosine kinase that is a promising target for anticancer agents . These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, providing valuable tools for studying tumor progression and developing novel therapeutics . Furthermore, structurally related molecules have demonstrated strong potential as inhibitors of human enzymes such as elastase, which is implicated in inflammatory processes and skin aging . The bromine substituent on the thiazole ring is a common handle for further synthetic modification via cross-coupling reactions, making this compound a versatile building block for constructing more complex chemical libraries. The presence of the 2-hydroxy-2-methylpropyl group may influence the compound's physicochemical properties and metabolic profile. It is noteworthy that in other drug classes, such as the enol-carboxamide COX inhibitors, the specific substitution on a thiazole ring has been shown to dramatically alter metabolic pathways, shifting them from bioactivation associated with toxicity (e.g., sudoxicam) toward safer detoxification routes (e.g., meloxicam) . Researchers should evaluate this property in their specific biological systems. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-methylpropyl)-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,13)4-10-6(12)7-11-5(9)3-14-7/h3,13H,4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODXQNBKKBQTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=NC(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is a classical approach for constructing thiazole rings. For 4-bromo-thiazole intermediates, α-bromoketones react with thioureas or thioamides under acidic conditions. For example:

  • Reactants : 3-Bromo-2-ketopropionic acid methyl ester and thiourea.

  • Conditions : Glacial acetic acid, 60–80°C, 12–24 hours.

  • Mechanism : Nucleophilic attack by the thioamide’s sulfur on the carbonyl carbon, followed by cyclization and elimination of water.

Key Data:

Starting MaterialProductYieldConditionsSource
3-Bromo-2-ketopropionate4-Bromothiazole-2-carboxylic acid68%AcOH, 70°C, 18 h

Limitations : Low regioselectivity in bromination and competing side reactions (e.g., over-bromination).

Bromination Strategies for Thiazole Intermediates

Direct Bromination of Thiazole-2-carboxylic Acid

Post-cyclization bromination at the 4-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS):

  • Procedure : Thiazole-2-carboxylic acid is dissolved in acetic acid, treated with Br₂ (2 equiv) at 10°C, and stirred for 24 hours.

  • Workup : Neutralization with NH₃ (pH 8) precipitates the product.

Key Data:

SubstrateBrominating AgentYieldPuritySource
Thiazole-2-carboxylic acidBr₂ in AcOH75%>95%

Advantages : High regioselectivity for the 4-position due to electron-withdrawing effects of the carboxylic acid group.

Carboxamide Coupling with 2-Hydroxy-2-methylpropylamine

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride or mixed anhydride before coupling:

  • Acyl Chloride Method :

    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

    • Conditions : Reflux in dichloromethane (DCM), 2–4 hours.

  • Mixed Anhydride Method :

    • Reagents : Isobutyl chloroformate and N-methylmorpholine.

Amine Coupling

The activated intermediate reacts with 2-hydroxy-2-methylpropylamine:

  • Conditions : DCM or THF, 0°C to room temperature, 12–24 hours.

  • Workup : Aqueous extraction and chromatography (silica gel, ethyl acetate/hexane).

Key Data:

Activated IntermediateAmineYieldSolventSource
4-Bromothiazole-2-acyl chloride2-Hydroxy-2-methylpropylamine82%DCM
Mixed anhydride2-Hydroxy-2-methylpropylamine76%THF

Challenges :

  • Competing hydrolysis of the acyl chloride.

  • Protection of the hydroxyl group (e.g., silylation with TBDMSCl) may be required to prevent side reactions.

Alternative Route: One-Pot Cyclization and Bromination

Thiocyanation Followed by Bromocyclization

A streamlined method combines thiocyanation and bromocyclization in a single pot:

  • Reactants : Methyl 4-aminobenzoate, KSCN, Br₂.

  • Conditions : Acetic acid, 10°C to room temperature, 24 hours.

  • Mechanism :

    • Thiocyanation of the aniline derivative.

    • Bromine-mediated cyclization to form the thiazole ring.

Key Data:

Starting MaterialProductYieldBromine EquivSource
Methyl 4-aminobenzoateMethyl 4-bromothiazole-2-carboxylate70%2.0

Advantages : Eliminates isolation of intermediates, improving overall efficiency.

Scale-Up Considerations and Industrial Relevance

Catalytic Bromination

Palladium-catalyzed bromination enhances selectivity for large-scale synthesis:

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : PPh₃ or BINAP.

  • Conditions : DMF, 80°C, 6 hours.

Key Data:

SubstrateCatalyst SystemYieldSelectivitySource
Thiazole-2-carboxylic acidPd(OAc)₂/PPh₃88%>99% 4-bromo

Cost-Benefit Analysis : Higher catalyst costs offset by reduced purification steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 6H, CH₃), 3.65 (s, 2H, CH₂OH), 7.92 (s, 1H, thiazole-H).

  • ¹³C NMR : δ 24.8 (CH₃), 68.9 (C-OH), 121.5 (C-Br), 162.4 (C=O).

  • HRMS : [M+H]⁺ calcd. for C₈H₁₂BrN₂O₂S: 302.9841; found: 302.9838 .

Chemical Reactions Analysis

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a thiazole derivative with an amino group at the 4-position .

Scientific Research Applications

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used as a tool to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Thiazole derivatives are used in the synthesis of dyes, pigments, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit key enzymes involved in microbial and cancer cell proliferation. The bromine atom and the hydroxy-methylpropyl group play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide (CAS 1435996-05-6)
Property 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide
Molecular Formula C₈H₁₂BrN₂O₂S C₁₃H₁₄BrN₃OS₂
Molecular Weight 280.2 g/mol 372.3 g/mol
Bromine Position Position 4 of thiazole ring Position 2 of thiazole ring
Carboxamide Position Position 2 Position 4
Amide Substituent 2-hydroxy-2-methylpropyl (polar, hydroxyalkyl) 5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl (fused bicyclic, lipophilic)
Additional Groups None 5-isopropyl group on thiazole ring

Key Observations :

  • Bromine Reactivity : The position of bromine (4 vs. 2) affects electronic and steric environments. Bromine at position 4 in the target compound may exhibit different substitution kinetics compared to position 2 in the compound, where steric hindrance from the fused cyclopenta group could further modulate reactivity .
  • Synthetic Complexity : The fused bicyclic substituent in the compound introduces synthetic challenges, such as regioselectivity during cyclization, whereas the hydroxyalkyl group in the target compound may require protection/deprotection strategies during synthesis.
Comparison with Thiadiazole Derivatives ()

describes 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where bromine undergoes substitution with secondary amines.

  • Bromine in the target thiazole may be less reactive due to the aromatic ring’s electron density.
  • Applications : Thiadiazole derivatives are often explored as kinase inhibitors or antimicrobials, whereas thiazole carboxamides are studied for their bioactivity in metabolic pathways .

Physicochemical and Reactivity Profiles

Property This compound 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide
Polarity High (due to hydroxyalkyl group) Low (due to fused bicyclic substituent)
Predicted Solubility Moderate in polar solvents (e.g., DMSO, water) Low in polar solvents; soluble in organic solvents (e.g., chloroform)
Reactivity of Bromine Likely susceptible to nucleophilic substitution Sterically hindered; slower substitution kinetics

Biological Activity

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring is known for its medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor effects. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8H11BrN2O2S
  • Molecular Weight : 165.15 g/mol
  • InChI : InChI=1/C8H11BrN2O2S/c1-8(2,13)4-10-6(12)7-11-5(9)3-14-7/h3,13H,4H2,1-2H3,(H,10,12)

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

MicroorganismActivity (Inhibition %)Concentration Tested (µg/mL)
Staphylococcus aureus65%16
Escherichia coli40%64
Candida albicans60%64
Aspergillus flavus65%64

The results indicate that the compound effectively inhibits the growth of these microorganisms at varying concentrations. Notably, Staphylococcus aureus showed the highest sensitivity to the compound.

Anticancer Activity

In addition to its antimicrobial properties, this thiazole derivative has shown potential anticancer activity. For instance, compounds derived from thiazole structures have been tested against various cancer cell lines with promising results.

Case Study: Anticancer Screening

A study evaluated the anticancer effects of related thiazole compounds on the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited significant cytotoxicity:

  • Compounds d6 and d7 were identified as the most active against MCF7 cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
d6MCF710
d7MCF712

The mechanism behind the biological activity of thiazole derivatives often involves interaction with cellular targets that disrupt essential processes in pathogens or cancer cells. For example, antimicrobial activity may result from inhibiting lipid biosynthesis in bacterial membranes, while anticancer effects can be attributed to apoptosis induction in tumor cells.

Q & A

Q. How to design experiments to evaluate bioactivity against antimicrobial targets?

  • Methodological Answer : Use microdilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin. For antiproliferative activity, employ MTT assays on cancer cell lines (e.g., MCF-7), correlating results with molecular docking against tubulin or topoisomerase II .

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